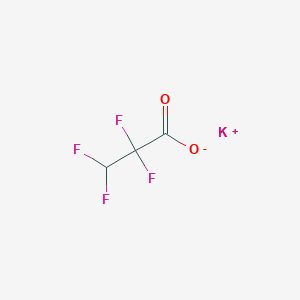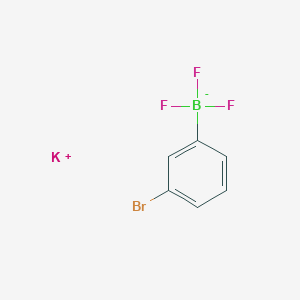
potassium;2,2,3,3-tetrafluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number potassium;2,2,3,3-tetrafluoropropanoate is a chemical entity with significant importance in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,2,3,3-tetrafluoropropanoate involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of halogenated hydrocarbons and N-protective indole as starting materials. The reaction is catalyzed by manganese and magnesium metal, and it proceeds through a C-H alkylation reaction under mechanical grinding conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
potassium;2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated hydrocarbons and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines.
Aplicaciones Científicas De Investigación
potassium;2,2,3,3-tetrafluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: This compound is used in the production of various industrial chemicals and materials.Mecanismo De Acción
The mechanism of action of potassium;2,2,3,3-tetrafluoropropanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
potassium;2,2,3,3-tetrafluoropropanoate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
potassium;2,2,3,3-tetrafluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUVGLPXQXZFM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF4KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)
![[2-Chloro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768250.png)






![potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B7768301.png)




